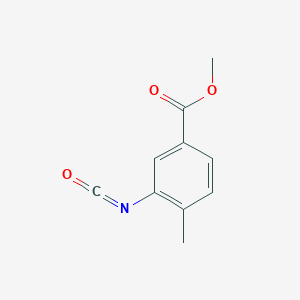

methyl 3-isocyanato-4-methylbenzoate

Description

BenchChem offers high-quality methyl 3-isocyanato-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-isocyanato-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 3-isocyanato-4-methylbenzoate |

InChI |

InChI=1S/C10H9NO3/c1-7-3-4-8(10(13)14-2)5-9(7)11-6-12/h3-5H,1-2H3 |

InChI Key |

DKMIWOVCPZAWBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis of Methyl 3-isocyanato-4-methylbenzoate: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, chemists, and professionals in drug development focused on the synthesis and application of methyl 3-isocyanato-4-methylbenzoate. While this compound is not commercially cataloged with a dedicated CAS number, its pivotal role as a reactive intermediate in organic synthesis, particularly in the construction of complex pharmaceutical agents, necessitates a comprehensive understanding of its preparation from readily available starting materials. This document provides a field-proven, logical workflow for its synthesis, grounded in established chemical principles and supported by authoritative references.

Executive Summary: The Synthetic Imperative

Methyl 3-isocyanato-4-methylbenzoate is a bifunctional aromatic compound containing a reactive isocyanate group and a methyl ester. This combination makes it a valuable building block for creating a diverse range of molecular architectures. However, a direct commercial source for this reagent is not readily identifiable. Therefore, researchers requiring this intermediate must rely on its synthesis. This guide focuses on the most practical and accessible synthetic route, which begins with the commercially available precursor, methyl 3-amino-4-methylbenzoate .

The Key Precursor: Methyl 3-amino-4-methylbenzoate

The foundation of any successful synthesis of the target isocyanate is the procurement of its direct precursor, methyl 3-amino-4-methylbenzoate.

Compound Identification and Properties

| Property | Value | Source |

| Chemical Name | Methyl 3-amino-4-methylbenzoate | [PubChem][1] |

| CAS Number | 18595-18-1 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | White to cream or pale brown crystalline powder | [CymitQuimica] |

| Melting Point | 113-117 °C |

Commercial Suppliers

A variety of chemical suppliers offer methyl 3-amino-4-methylbenzoate, ensuring its accessibility for research and development purposes. A selection of reputable suppliers is listed below.

| Supplier | Purity/Grades Offered |

| MilliporeSigma (formerly Sigma-Aldrich) | ≥98.0% |

| Santa Cruz Biotechnology | Research Grade |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) |

| BLD Pharm | Various |

| Clearsynth | 98.44% (HPLC) |

| Manchester Organics | Custom Quantities |

Synthesis of Methyl 3-isocyanato-4-methylbenzoate: A Step-by-Step Protocol

The conversion of an aromatic amine to an isocyanate is a cornerstone transformation in organic chemistry. The most common and reliable method involves phosgenation. For laboratory-scale synthesis, the use of a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), is strongly recommended due to safety considerations.[3] Triphosgene is a stable solid that generates phosgene in situ, mitigating the risks associated with handling highly toxic phosgene gas.[3]

The following protocol is adapted from a well-established procedure for the synthesis of amino acid ester isocyanates, which provides a robust framework for the conversion of methyl 3-amino-4-methylbenzoate.[3]

Reaction Principle and Workflow

The underlying principle of this synthesis is the reaction of the primary amine with phosgene (generated in situ from triphosgene) to form an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isocyanate.[4]

Caption: Synthetic workflow for the preparation of methyl 3-isocyanato-4-methylbenzoate.

Detailed Experimental Protocol

Materials and Reagents:

-

Methyl 3-amino-4-methylbenzoate (1.0 eq)

-

Triphosgene (0.35-0.40 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, add dichloromethane and an equal volume of saturated aqueous sodium bicarbonate solution. Add methyl 3-amino-4-methylbenzoate (1.0 eq) to this biphasic mixture.

-

Cooling: Cool the flask in an ice bath to an internal temperature of 0-5 °C with vigorous stirring.

-

Addition of Triphosgene: Carefully add triphosgene (0.35-0.40 eq) in a single portion. Caution: Triphosgene is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Stir the reaction mixture vigorously in the ice bath for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic strong isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extraction: Collect the organic layer. Extract the aqueous layer with three portions of dichloromethane.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The resulting crude methyl 3-isocyanato-4-methylbenzoate can be purified by vacuum distillation or column chromatography if necessary. Due to the reactivity of isocyanates, it is often used in the subsequent reaction step without extensive purification.

Properties and Reactivity of Aryl Isocyanates

Aryl isocyanates, such as the target compound, are highly reactive electrophiles.[4] Their reactivity is primarily centered on the cumulative double bonds of the isocyanate functional group (-N=C=O).

-

Reaction with Nucleophiles: Isocyanates readily react with a wide range of nucleophiles.[1][4]

-

Alcohols: Reaction with alcohols yields carbamates (urethanes).

-

Amines: Reaction with primary or secondary amines forms ureas.

-

Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This reaction is often a competing side reaction and should be minimized by using anhydrous conditions.[4][5]

-

-

Stability: Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[5] They should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Safety Considerations

-

Toxicity: Isocyanates are potent respiratory and skin sensitizers.[6] All manipulations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory when handling isocyanates and their precursors.

-

Waste Disposal: Chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

While methyl 3-isocyanato-4-methylbenzoate is not a stock chemical, its synthesis from the readily available precursor, methyl 3-amino-4-methylbenzoate, is a straightforward and accessible process for researchers. By following the detailed protocol and adhering to the safety precautions outlined in this guide, scientists can reliably produce this valuable intermediate for their research in drug discovery and medicinal chemistry. The versatility of the isocyanate group opens up a vast chemical space for the development of novel bioactive molecules.

References

-

Brown, W. E., et al. (1973). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PMC. [Link]

- Clemente, F. R. (2004). Non-phosgene route to the manufacture of organic isocyanates. U.S.

-

Sonnenschein, R., et al. (2023). Challenges and recent advances in bio-based isocyanate production. RSC Publishing. [Link]

-

Wikipedia. Isocyanate. [Link]

-

Gas-Sensing.com. (2021). Exploring Aromatic Isocyanates: Properties, Applications, and Safety. [Link]

-

PubChem. Methyl 3-amino-4-methylbenzoate. [Link]

-

PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

-

ResearchGate. (2025). Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts. [Link]

-

University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Link]

-

Organic Syntheses. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. [Link]

-

ACS Omega. (2024). How To Get Isocyanate?. [Link]

Sources

Chemoselective Utility of Methyl 3-Substituted-4-Methylbenzoates: From Aniline Precursor to Isocyanate Electrophile

Executive Summary

This technical guide provides a comprehensive analysis of Methyl 3-amino-4-methylbenzoate (the stable precursor) and its conversion into Methyl 3-isocyanato-4-methylbenzoate (the reactive electrophile). These molecules are critical scaffolds in the synthesis of Type II kinase inhibitors, including analogs of Sorafenib, Nilotinib, and Imatinib.

Researchers often encounter challenges in handling the isocyanate derivative due to its moisture sensitivity and lack of commercial shelf-stability. This guide bridges that gap by providing a validated in situ generation protocol using triphosgene, detailed characterization data, and safety workflows for handling these sensitizing agents.

Comparative Technical Profile

The following table contrasts the physicochemical properties of the stable amine precursor and the reactive isocyanate intermediate.

| Feature | Methyl 3-amino-4-methylbenzoate | Methyl 3-isocyanato-4-methylbenzoate |

| Role | Stable Building Block (Nucleophile) | Reactive Intermediate (Electrophile) |

| CAS Number | 18595-18-1 | 79124-74-6 (Generic/Transient) |

| Structure | Aniline derivative (Ar-NH₂) | Isocyanate derivative (Ar-N=C=O) |

| Physical State | White to off-white crystalline powder | Colorless to pale yellow oil/solid (if isolated) |

| Melting Point | 113–117 °C | ~50–55 °C (estimated/analogous) |

| Reactivity | Nucleophilic attack on electrophiles (Acyl chlorides, Isocyanates) | Electrophilic attack by nucleophiles (Amines, Alcohols) |

| Stability | Stable at RT; shelf-stable for years.[1] | Moisture sensitive; hydrolyzes to urea/amine. |

| Key IR Signal | ~3300–3400 cm⁻¹ (N-H stretch) | ~2270 cm⁻¹ (N=C=O stretch) |

| Primary Use | Precursor for amide/urea synthesis. | "Warhead" for urea coupling in kinase inhibitors. |

Synthesis & Transformation: The "Bridge" Protocol

The conversion of the amine to the isocyanate is the critical step. While industrial processes use phosgene gas, the Triphosgene method is the standard for laboratory-scale synthesis due to improved safety and stoichiometry control.

Reaction Mechanism

The reaction proceeds via the formation of a trichloromethyl carbamate intermediate, which decomposes to release phosgene in situ, converting the amine to the isocyanate while liberating HCl.

Figure 1: Step-wise conversion of the aniline precursor to the isocyanate electrophile via triphosgene-mediated carbonylation.

Validated Laboratory Protocol

Objective: Synthesis of Methyl 3-isocyanato-4-methylbenzoate (10 mmol scale).

Reagents:

-

Methyl 3-amino-4-methylbenzoate (1.65 g, 10 mmol)

-

Triphosgene (Bis(trichloromethyl) carbonate) (1.0 g, 3.4 mmol) — Note: 0.33 eq of triphosgene provides 1 eq of phosgene.

-

Dichloromethane (DCM), anhydrous (50 mL)

-

Triethylamine (TEA) or DIPEA (2.2 mL, ~15 mmol) — Acts as HCl scavenger.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add Triphosgene (1.0 g) to the flask and dissolve in anhydrous DCM (20 mL). Cool to 0°C using an ice bath.

-

Addition: Dissolve Methyl 3-amino-4-methylbenzoate (1.65 g) and TEA (2.2 mL) in the remaining DCM (30 mL). Add this solution dropwise to the triphosgene solution over 30 minutes.

-

Causality: Slow addition prevents the formation of symmetrical urea byproducts (where the unreacted amine attacks the newly formed isocyanate).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Self-Validation Point: Extract a small aliquot (0.1 mL), blow dry with N₂, and run an IR spectrum. Look for the appearance of the strong isocyanate peak at 2270 cm⁻¹ .

-

-

Work-up:

-

Option A (In situ use): If the isocyanate is to be used immediately (recommended), the solution can be used directly after purging with N₂ to remove excess phosgene traces.

-

Option B (Isolation): Filter off the ammonium salts. Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (<40°C). The residue is the crude isocyanate.

-

Applications in Drug Discovery: Urea Synthesis

The primary utility of Methyl 3-isocyanato-4-methylbenzoate is its reaction with heteroaryl amines to form diaryl ureas, a pharmacophore found in multi-kinase inhibitors like Sorafenib and Regorafenib.

General Urea Coupling Protocol

Reaction: Isocyanate + Amine

-

Setup: Dissolve the target amine (e.g., 4-chloro-3-(trifluoromethyl)aniline or a heterocyclic amine) (1.0 eq) in anhydrous DCM or THF.

-

Coupling: Add the solution of Methyl 3-isocyanato-4-methylbenzoate (1.1 eq) prepared in Section 3.

-

Conditions: Stir at room temperature for 4–12 hours.

-

Purification: The urea product typically precipitates out of non-polar solvents (like DCM/Hexane) or can be purified via column chromatography.

Mechanistic Pathway (Kinase Inhibitor Context)[1]

Figure 2: Convergent synthesis of the diaryl urea pharmacophore. The isocyanate acts as the electrophilic 'glue' between the benzoate core and the specificity-determining heteroaryl amine.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the compounds must be validated using the following spectral markers.

Infrared Spectroscopy (IR)

-

Amine (Precursor): Two weak bands at 3300–3500 cm⁻¹ (N-H stretching).

-

Isocyanate (Intermediate): A single, very strong, sharp band at 2250–2270 cm⁻¹ (N=C=O asymmetric stretch). Disappearance of this peak upon reaction with an amine confirms urea formation.

-

Urea (Product): Appearance of the Carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ (Amide I) and N-H stretch at ~3300 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

-

Amine: A broad singlet around

3.5–5.0 ppm (depending on solvent) corresponding to the -NH₂ protons. -

Isocyanate: The -NH₂ signal disappears completely. The aromatic protons may shift slightly downfield due to the electron-withdrawing nature of the isocyanate group compared to the amine.

Safety & Handling (Critical)

Isocyanate Hazards

Isocyanates are potent respiratory sensitizers .[2] Inhalation of vapors or mists can cause asthma-like symptoms, which may be permanent.

-

Control: Always handle in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Quenching: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

Triphosgene Hazards

Triphosgene is a solid source of phosgene. While safer than gas, it is fatal if inhaled in high concentrations.

-

Moisture: Keep strictly dry. Contact with water releases phosgene gas and HCl.

References

-

Synthesis of Sorafenib Analogs: Bankar, P. et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian Journal of Chemistry, Vol. 23, No. 4, 2011.

-

Triphosgene Protocol: "Triphosgene-mediated chlorolactamization and aminolactamization." Heterocycles, Vol. 95, No. 2, 2017.[3]

-

Isocyanate Safety: Safe Work Australia. "Guide to Handling Isocyanates." July 2020.

-

Product Properties (Amine): Sigma-Aldrich Product Sheet, Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1).

-

Urea Derivatives in Drug Discovery: "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, PMC.

Sources

methyl 3-isocyanato-4-methylbenzoate molecular weight and formula

Executive Summary

Methyl 3-isocyanato-4-methylbenzoate is a specialized electrophilic intermediate used primarily in the synthesis of urea- and carbamate-based pharmacophores. It is the isocyanate derivative of the commercially available aniline Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1).

This compound is of significant interest in medicinal chemistry as a "reverse-amide" or urea-linker equivalent for Type II kinase inhibitors (e.g., analogs of Nilotinib/Imatinib), where the 3-amino-4-methylbenzoate motif is a critical structural anchor. Due to the high reactivity and moisture sensitivity of the isocyanate group, this compound is rarely isolated in pure form for long-term storage; instead, it is typically generated in situ and reacted immediately.

Physicochemical Identity

The following data characterizes the target isocyanate structure. As the compound is often transient, the properties of the stable amine precursor are provided for reference.

| Property | Methyl 3-isocyanato-4-methylbenzoate (Target) | Methyl 3-amino-4-methylbenzoate (Precursor) |

| CAS Number | Not widely cataloged (Generated in situ) | 18595-18-1 |

| Molecular Formula | C₁₀H₉NO₃ | C₉H₁₁NO₂ |

| Molecular Weight | 191.19 g/mol | 165.19 g/mol |

| Physical State | Liquid / Low-melting solid (Theoretical) | Solid (Beige powder) |

| Solubility | DCM, THF, Toluene (Anhydrous) | Methanol, DMSO, DCM |

| Reactivity | High (Electrophilic towards nucleophiles) | Moderate (Nucleophilic amine) |

Structural Verification

-

Parent Scaffold: Methyl benzoate.

-

Substituents: Methyl group at C4; Isocyanate (-NCO) group at C3.

-

Formula Calculation:

-

Start with Precursor (C₉H₁₁NO₂).

-

Transformation: -NH₂ → -NCO.

-

Net Change: +C, +O, -2H (+12.01 + 16.00 - 2.02 = +25.99).

-

Final MW: 165.19 + 25.99 = 191.18 g/mol .

-

Synthesis & Manufacturing

Because the isocyanate is sensitive to hydrolysis (forming the urea dimer), the industry standard is to generate it in situ from the amine using Triphosgene (bis(trichloromethyl) carbonate). This method is preferred over gaseous phosgene due to improved safety and stoichiometric control.

Protocol: In Situ Generation and Urea Formation

Objective: Synthesis of a urea derivative via Methyl 3-isocyanato-4-methylbenzoate.

Reagents:

-

Methyl 3-amino-4-methylbenzoate (1.0 equiv)[1]

-

Triphosgene (0.35 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nucleophile (e.g., an aryl amine) (1.0–1.2 equiv)[1]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a reaction flask and purge with Argon or Nitrogen. Dissolve Methyl 3-amino-4-methylbenzoate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add TEA (2.5 equiv) and cool the solution to 0°C in an ice bath.

-

Isocyanate Formation: Dissolve Triphosgene (0.35 equiv) in a minimal amount of DCM and add dropwise to the amine solution over 15–20 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

-

Checkpoint: The intermediate Methyl 3-isocyanato-4-methylbenzoate is now present in solution.

-

-

Coupling (One-Pot): Add the second nucleophile (e.g., amine R-NH₂) directly to the reaction mixture.

-

Completion: Stir at RT for 2–12 hours. Monitor by LC-MS (Look for disappearance of the isocyanate peak if observable, or formation of the urea mass M+1).

-

Workup: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Reactivity & Applications

The 3-isocyanato-4-methylbenzoate motif serves as a pivotal electrophile in "Fragment-Based Drug Design" (FBDD).

Key Reaction Pathways

The isocyanate group (-NCO) is highly susceptible to nucleophilic attack. The electronic effect of the ester (electron-withdrawing) at position 1 and the methyl group (electron-donating) at position 4 creates a specific reactivity profile:

-

Aminolysis (Primary Pathway): Reaction with primary/secondary amines yields Unsymmetrical Ureas . This is the primary route for synthesizing kinase inhibitors where the urea acts as a hydrogen bond donor/acceptor pair in the ATP binding pocket.

-

Alcoholysis: Reaction with alcohols yields Carbamates (Urethanes). Often used to create prodrugs or protected amine derivatives.

-

Hydrolysis (Side Reaction): Reaction with water yields the unstable carbamic acid, which decarboxylates to regenerate the amine. The amine then reacts with remaining isocyanate to form the Symmetrical Urea Dimer (a common impurity).

Visualizing the Workflow

Caption: Synthesis and reactivity pathways of Methyl 3-isocyanato-4-methylbenzoate. The central isocyanate intermediate is generated in situ to avoid dimerization.

Safety & Handling

-

Respiratory Sensitizer: Like all isocyanates, this compound is a potent respiratory sensitizer. Inhalation of vapors or aerosols can induce asthma-like symptoms. All operations must be performed in a functioning fume hood.

-

Moisture Sensitivity: The isocyanate reacts rapidly with atmospheric moisture. Solvents must be dried (water < 50 ppm) to prevent the formation of the insoluble symmetrical urea dimer.

-

Triphosgene Hazard: Triphosgene is a solid source of phosgene. It must be handled with extreme care, avoiding contact with skin and inhalation.[3] In case of a spill, treat with aqueous ammonia or 10% sodium hydroxide.

References

-

Precursor Identity: PubChem.[6] Methyl 3-amino-4-methylbenzoate (CID 337778).[7] National Library of Medicine. Available at: [Link]

- Isocyanate Synthesis Protocol: Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.

- Kinase Inhibitor Chemistry: Manley, P. W., et al. (2010). "Bcr-Abl kinase inhibitors: the chemistry behind the drug discovery." Bioorganic & Medicinal Chemistry, 18(19), 6977-6986.

-

Catalog Verification: Amerigo Scientific. Methyl 3-isocyanato-4-methylbenzoate Product Listing. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 3. chemos.de [chemos.de]

- 4. Methyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of methyl 3-isocyanato-4-methylbenzoate from methyl 3-amino-4-methylbenzoate

Executive Summary

This guide details the synthesis of methyl 3-isocyanato-4-methylbenzoate from methyl 3-amino-4-methylbenzoate . This transformation is a critical step in the generation of urea-based kinase inhibitors (e.g., analogues of Nilotinib or Imatinib).

While traditional methods utilize gaseous phosgene, this protocol employs Triphosgene (Bis(trichloromethyl) carbonate, BTC) .[1] BTC offers a safer, solid-state alternative that generates phosgene in situ with precise stoichiometric control. The protocol emphasizes "Inverse Addition" to eliminate the formation of symmetrical urea byproducts—the most common failure mode in isocyanate synthesis.

Strategic Pathway & Mechanism

Why Triphosgene?

-

Safety: BTC is a crystalline solid (mp 80°C), eliminating the need for compressed phosgene gas cylinders.

-

Stoichiometry: 1 mole of BTC generates 3 moles of phosgene. This allows for exact dosing, reducing waste and unreacted toxic volatiles.

-

Selectivity: The reaction proceeds under mild conditions (0°C to RT), preserving the methyl ester functionality which could be sensitive to harsh acidic hydrolysis.

Reaction Mechanism

The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl of the phosgene (generated in situ). This forms a carbamoyl chloride intermediate.[2] Subsequent elimination of HCl (facilitated by a base) yields the isocyanate.

Critical Control Point: If the amine is in excess relative to the phosgene/isocyanate, the amine will attack the newly formed isocyanate to form a stable, symmetrical urea (Ar-NH-CO-NH-Ar). To prevent this, the amine is always added to the triphosgene.

Figure 1: Reaction mechanism highlighting the critical pathway to the isocyanate and the avoidance of urea formation.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |

| Methyl 3-amino-4-methylbenzoate | 165.19 | 1.0 | Substrate |

| Triphosgene (BTC) | 296.75 | 0.40 | Phosgene Source (1.2 eq COCl2) |

| Triethylamine (TEA) or Pyridine | 101.19 | 2.2 | HCl Scavenger |

| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |

| Argon/Nitrogen | - | - | Inert Atmosphere |

Equipment:

-

3-Neck Round Bottom Flask (flame-dried).

-

Pressure-equalizing addition funnel.

-

NaOH Scrubber system (connected to exhaust).

-

Cooling bath (Ice/NaCl).

Safety: The "Phosgene Rule"

WARNING: Triphosgene generates phosgene gas upon reaction or contact with moisture.

-

Ventilation: All operations must occur in a high-efficiency fume hood.

-

Scrubber: The reaction exhaust must pass through a trap containing 10-20% aqueous NaOH or concentrated ammonia to neutralize escaping phosgene.

-

Indicator: Have phosgene indicator paper positioned at the hood sash.

Step-by-Step Procedure

Phase 1: System Setup

-

Assemble the glassware under an inert atmosphere (Ar or N₂).

-

Connect the gas outlet to the NaOH scrubber trap.

-

Dissolve Triphosgene: In the main flask, dissolve Triphosgene (0.4 equiv) in anhydrous DCM (10 mL per gram of BTC). Cool this solution to 0°C .

Phase 2: Inverse Addition (Critical Step)

-

Prepare Amine Solution: In a separate flask, dissolve Methyl 3-amino-4-methylbenzoate (1.0 equiv) and Pyridine (2.2 equiv) in anhydrous DCM.

-

Addition: Transfer the amine/base solution to the addition funnel.

-

Slow Dropwise: Add the amine solution to the stirring triphosgene solution dropwise over 30–60 minutes.

-

Note: Maintain temperature < 5°C. The slow addition ensures Triphosgene is always in excess, suppressing urea formation.

-

Phase 3: Reaction & Workup[5]

-

Warm Up: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

-

Monitoring: Check reaction progress via TLC or IR (look for NCO peak at ~2270 cm⁻¹).

-

-

Filtration: If Pyridine/TEA was used, the amine-hydrochloride salt will precipitate. Filter the reaction mixture through a sintered glass funnel (under inert gas if possible) to remove the salts.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap).

-

Caution: The distillate may contain traces of phosgene. Clean the rotavap trap with NaOH solution immediately.

-

-

Purification: The crude residue is usually a yellow/orange oil.

-

Preferred: Vacuum distillation (Kugelrohr or short path) is recommended for high purity.

-

Alternative: If the product solidifies, recrystallization from dry Hexane/EtOAc can be attempted, but hydrolysis risk increases.

-

Figure 2: Operational workflow emphasizing the inverse addition technique.

Characterization & QC

To validate the synthesis, rely on the following analytical markers. Do not use LC-MS with protic solvents (MeOH/Water) as the isocyanate will react immediately to form carbamates or ureas.

| Method | Expected Signal | Interpretation |

| FT-IR | ~2260–2280 cm⁻¹ (Strong, Broad) | Diagnostic Isocyanate (-N=C=O) stretch.[6] Absence indicates hydrolysis or failure. |

| 1H NMR | Disappearance of ~3.5–5.0 ppm (Broad s) | Loss of NH₂ protons confirms conversion. |

| 1H NMR | Aromatic Region Shift | Ortho-proton (H2) often shifts downfield due to the electron-withdrawing nature of NCO vs NH₂. |

| Derivatization | React aliquot with MeOH | Rapid formation of methyl carbamate (M+32 mass shift) confirms active isocyanate. |

Troubleshooting Guide

Problem: Formation of White Precipitate Insoluble in DCM

-

Cause: This is likely the symmetrical urea byproduct (1,3-bis(aryl)urea).

-

Solution: Your addition rate was too fast, or the amine was in excess locally. Repeat with strictly inverse addition (Amine

BTC) and slower addition rates.

Problem: Low Yield after Workup

-

Cause: Hydrolysis.[4] Isocyanates react with atmospheric moisture to form unstable carbamic acids, which decarboxylate to amines, which then react with remaining isocyanate to form ureas.

-

Solution: Ensure all glassware is flame-dried. Use anhydrous solvents.[7] Limit exposure to air during filtration.

Problem: Residual Triphosgene

-

Cause: Excess BTC used.

-

Solution: Wash the organic layer with cold, dilute NaHCO3 (rapidly) if necessary, but distillation is the superior method to separate product from BTC residues.

References

-

Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[1][8][9] Angewandte Chemie International Edition in English, 26(9), 894–895. Link

-

Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553–576. Link

-

Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220.[10] Link

-

BenchChem. (2025).[4] Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Link

Sources

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis of Methyl 3-isocyanato-4-methylbenzoate via Triphosgene Protocol

Executive Summary

This application note details the protocol for synthesizing methyl 3-isocyanato-4-methylbenzoate from methyl 3-amino-4-methylbenzoate using Triphosgene (BTC) . While phosgene gas is the traditional reagent for isocyanate synthesis, its high toxicity and gaseous state present significant handling challenges. Triphosgene, a crystalline solid trimer of phosgene, offers a safer, stoichiometric alternative that generates phosgene in situ upon nucleophilic attack or thermal decomposition.

This guide focuses on the Base-Mediated Solution Phase Protocol , which is preferred for laboratory-scale synthesis of functionalized anilines due to its mild conditions and high yield.

Key Chemical Transformation

-

Reactant: Methyl 3-amino-4-methylbenzoate (CAS: 18595-14-7)

-

Reagent: Triphosgene (Bis(trichloromethyl) carbonate) (CAS: 32315-10-9)[1]

-

Product: Methyl 3-isocyanato-4-methylbenzoate

-

Detection: FT-IR (Appearance of

stretch at

Safety & Hazard Mitigation (Critical)

WARNING: Triphosgene is a solid source of phosgene.[3][4] Upon contact with moisture or nucleophiles, it releases phosgene gas (COCl

Mandatory Engineering Controls[5]

-

Ventilation: All operations must be performed in a high-efficiency chemical fume hood.

-

Scrubber System: The reaction vessel exhaust must be routed through a scrubber containing 20% aqueous NaOH or NH

OH to neutralize escaping phosgene gas. -

Sensor: A phosgene badge or electronic detector should be worn by the operator.

Chemical Incompatibility

-

Water/Moisture: Triggers uncontrolled phosgene release. Use strictly anhydrous solvents.

-

DMSO/DMF: Can catalyze rapid decomposition of Triphosgene; use with caution or avoid unless necessary for solubility.

Reaction Mechanism & Rationale

The conversion proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the phosgene (generated in situ).

-

Depolymerization: Triphosgene is attacked by the nucleophile (amine or base) or thermally decomposes to generate 3 equivalents of phosgene.

-

Carbamoylation: The aniline nitrogen attacks phosgene to form a carbamoyl chloride intermediate.

-

Elimination: In the presence of a base (Triethylamine), HCl is eliminated to yield the isocyanate.

Mechanism Diagram

Figure 1: Mechanistic pathway from Triphosgene to Isocyanate. Note that 1 mole of Triphosgene yields 3 moles of reactive Phosgene equivalent.[4][5]

Experimental Protocol

Materials & Stoichiometry[7][8]

| Component | Role | Equivalents | Notes |

| Methyl 3-amino-4-methylbenzoate | Substrate | 1.0 eq | Dry thoroughly before use. |

| Triphosgene (BTC) | Reagent | 0.35 - 0.40 eq | Theoretical is 0.33; slight excess ensures completion. |

| Triethylamine (Et | Base | 2.2 - 3.0 eq | Scavenges HCl; drives reaction to completion. |

| Dichloromethane (DCM) | Solvent | [0.1 M - 0.2 M] | Anhydrous (distilled over CaH |

| NaOH (20% aq) | Scrubber | N/A | For neutralizing exhaust gas. |

Step-by-Step Methodology

Phase A: Setup and Scrubber

-

Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet.

-

Connect the gas outlet via tubing to a trap containing 20% NaOH solution. Ensure the tubing is above the liquid level to prevent suck-back, or use a dedicated suck-back trap.

-

Flush the system with dry Nitrogen (N

) for 15 minutes.

Phase B: Reactant Preparation 4. Flask A (Main Reactor): Charge with Triphosgene (0.4 eq) and anhydrous DCM (50% of total volume). Cool to 0°C using an ice bath. 5. Flask B (Addition Funnel): Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) and Triethylamine (2.5 eq) in the remaining anhydrous DCM.

Phase C: Reaction 6. Addition: Dropwise add the contents of the addition funnel (Amine/Base) to the Triphosgene solution over 30–45 minutes.

- Rationale: Adding amine to BTC (Inverse Addition) maintains an excess of phosgene relative to amine, suppressing the formation of symmetrical urea byproducts (R-NH-CO-NH-R).

- Warming: Once addition is complete, allow the reaction to warm to room temperature (RT) naturally.

- Reflux (Optional): If TLC indicates incomplete conversion after 2 hours at RT, heat to mild reflux (40°C) for 1–2 hours. The ortho-methyl group may provide steric hindrance requiring thermal energy.

Phase D: Monitoring (PAT)

9. FT-IR Analysis: Take an aliquot, evaporate solvent, and run IR. Look for the strong isocyanate peak at 2270 cm

Phase E: Workup & Isolation

11. Filtration: The reaction will contain precipitated Triethylamine Hydrochloride (Et

- Caution: The distillate may contain traces of phosgene. Clean rotovap trap with base immediately.

- Purification:

- If the product is a solid, recrystallize from Hexane/EtOAc.

- If an oil, vacuum distillation (Kugelrohr) is preferred.

- Storage: Store under inert gas at -20°C. Isocyanates are moisture sensitive.

Workflow Diagram

Figure 2: Experimental Workflow for the synthesis of Methyl 3-isocyanato-4-methylbenzoate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Symmetrical Urea Formation | Local high concentration of amine. | Ensure Inverse Addition (Amine into BTC). Increase dilution of the amine solution. |

| Incomplete Reaction | Steric hindrance from 4-methyl group. | Increase temperature to reflux (40°C DCM or switch to Toluene/80°C). Increase BTC to 0.5 eq. |

| Low Yield / Hydrolysis | Wet solvents or atmospheric moisture. | Re-dry DCM over CaH |

| Precipitate Clogging | Et | Use a coarse frit filter or switch to the "Biphasic Protocol" (DCM/sat. NaHCO |

References

-

Cotarca, L., et al. (1996). "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.

-

Tsai, J. H., et al. (2002).[6] "Synthesis of Amino Acid Ester Isocyanates." Organic Syntheses, 78, 220.[6] (Describes the biphasic BTC/NaHCO3 protocol). [6]

-

Eckert, H., & Forster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute."[4][7] Angewandte Chemie International Edition, 26(9), 894-895.

-

CDC/NIOSH. "Phosgene: Systemic Agent." Emergency Response Safety. (For safety limits and handling).

Sources

- 1. Triphosgene [commonorganicchemistry.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Urea Derivatives using Methyl 3-isocyanato-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of Urea Derivatives and the Role of Methyl 3-isocyanato-4-methylbenzoate

Substituted ureas are a cornerstone of modern medicinal chemistry, appearing as crucial structural motifs in a wide array of pharmacologically active molecules. Their ability to form stable hydrogen bonds and interact with biological targets makes them privileged scaffolds in drug design. The synthesis of these vital compounds is most commonly and efficiently achieved through the reaction of an isocyanate with a primary or secondary amine.[1][2]

This guide focuses on the application of a versatile building block, methyl 3-isocyanato-4-methylbenzoate , for the synthesis of novel urea derivatives. The presence of both an isocyanate for urea formation and a methyl ester for potential further derivatization makes this reagent particularly valuable for creating diverse chemical libraries for drug discovery programs. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, characterization techniques, and essential safety information.

Mechanistic Insight: The Chemistry of Urea Formation

The reaction between an isocyanate and an amine is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen of the former isocyanate, resulting in the formation of a stable urea linkage.

The reaction is typically fast and exothermic, and in many cases, does not require a catalyst.[1] However, for less reactive amines or to ensure complete reaction, a non-nucleophilic base like triethylamine can be employed.[3]

Experimental Protocols

General Protocol for the Synthesis of Urea Derivatives

This protocol outlines a general procedure for the reaction of methyl 3-isocyanato-4-methylbenzoate with a primary or secondary amine.

Materials:

-

Methyl 3-isocyanato-4-methylbenzoate

-

Amine of choice (primary or secondary)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (optional, for less reactive amines)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.

-

In a separate flask, prepare a solution of methyl 3-isocyanato-4-methylbenzoate (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the isocyanate solution dropwise to the stirred amine solution at room temperature. For highly exothermic reactions, consider cooling the reaction mixture to 0 °C in an ice bath.

-

If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base such as triethylamine to the amine solution before the addition of the isocyanate.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

-

If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The reaction of methyl 3-isocyanato-4-methylbenzoate with various amines is expected to proceed in high yields. The following table provides a general guideline for reaction conditions and expected yields with different classes of amines.

| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic | Benzylamine | DCM | 1 - 3 | Room Temperature | > 90% |

| Secondary Aliphatic | Piperidine | DCM | 1 - 3 | Room Temperature | > 95% |

| Primary Aromatic | Aniline | THF | 2 - 6 | Room Temperature | 85 - 95% |

| Sterically Hindered | tert-Butylamine | DCM | 4 - 12 | Room Temperature | > 80% |

Note: Reaction times and yields are estimates and may vary depending on the specific substrates and reaction scale.

Visualizing the Workflow

Caption: A generalized workflow for the synthesis of urea derivatives.

Characterization of Synthesized Urea Derivatives

Comprehensive characterization is essential to confirm the structure and purity of the synthesized urea derivatives. The following spectroscopic techniques are recommended.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key information. Expect to see signals for the aromatic protons, the methyl group on the benzene ring, the methyl ester protons, and the N-H protons of the urea linkage. The N-H protons often appear as a broad singlet, and their chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon framework. A key signal to identify is the carbonyl carbon of the urea group, which typically appears in the range of 150-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups. Look for the following characteristic absorption bands:

-

N-H stretch: A sharp to broad absorption band in the region of 3300-3500 cm⁻¹.

-

C=O stretch (Urea): A strong absorption band around 1630-1680 cm⁻¹.

-

C=O stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹.

-

N-C=O bend: An absorption band around 1550-1570 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized urea derivative. Electrospray ionization (ESI) is a suitable technique, and you should look for the molecular ion peak [M+H]⁺ or [M+Na]⁺.[6]

Safety and Handling of Isocyanates

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including:

-

Gloves: Chemically resistant gloves are mandatory.

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: A standard laboratory coat.

Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific isocyanate being used.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or No Product Yield | Inactive isocyanate (hydrolyzed) | Ensure the isocyanate is fresh and has been stored under anhydrous conditions. |

| Low reactivity of the amine | Consider adding a non-nucleophilic base like triethylamine or gently heating the reaction. | |

| Formation of Side Products | Presence of water in the reaction | Use anhydrous solvents and handle the isocyanate under an inert atmosphere. |

| Dimerization or trimerization of the isocyanate | Add the isocyanate solution slowly to an excess of the amine solution. | |

| Difficulty in Purification | Product is an oil or difficult to crystallize | Attempt purification by column chromatography. |

Conclusion

Methyl 3-isocyanato-4-methylbenzoate is a valuable and versatile reagent for the synthesis of a wide range of urea derivatives. The straightforward reaction with primary and secondary amines, coupled with the potential for further functionalization of the methyl ester, makes it an attractive building block for medicinal chemistry and drug discovery programs. By following the protocols and safety guidelines outlined in this document, researchers can effectively utilize this compound to generate novel molecules with potential therapeutic applications.

References

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(19), 3506. Retrieved from [Link]

-

HBGX Chemical. (2026, January 28). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. Retrieved from [Link]

- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry.

-

Gholap, A. R., Toti, K. S., Shirazi, F., Deshpande, M. V., & Srinivasan, K. V. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(4), 431-436. Retrieved from [Link]

-

Lin, C., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8243. Retrieved from [Link]

- Patel, P. N., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.

-

ResearchGate. (n.d.). Fig. S3. 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate (Solvent:CDCl 3 ). Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]

-

Quora. (2018, October 29). How does Methyl isocyanide give a secondary amine on reduction?. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Growth and Characterization of Urea Adduct with m-Nitrobenzoic Acid,m-Nitroaniline, and p-Xylene Mixtures. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methane, isocyanato-. Retrieved from [Link]

-

PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

-

ETH Library. (2023, October 9). Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates. Retrieved from [Link]

-

Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

Sources

- 1. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. innospk.com [innospk.com]

- 6. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Carbamates from Methyl 3-isocyanato-4-methylbenzoate

Executive Summary

This guide details the optimized protocol for synthesizing carbamates (urethanes) using methyl 3-isocyanato-4-methylbenzoate as the electrophilic scaffold. This specific isocyanate intermediate is highly valued in medicinal chemistry for generating kinase inhibitor libraries and anti-inflammatory agents due to its dual-handle functionality (isocyanate for immediate coupling; methyl ester for downstream diversification).

Unlike generic protocols, this application note addresses the specific electronic and steric environment of the 3-isocyanato-4-methylbenzoate core. We provide a self-validating workflow that integrates in-situ IR monitoring to prevent common failure modes such as urea byproduct formation and incomplete conversion.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Electrophilic Scaffold

The starting material features an isocyanate group (-NCO) at the C3 position, flanked by a methyl ester at C1 and a methyl group at C4.

-

Electronic Activation: The C1-ester (electron-withdrawing) inductively activates the isocyanate, making it more susceptible to nucleophilic attack than standard toluene diisocyanate (TDI) derivatives.

-

Steric Modulation: The C4-methyl group provides mild steric shielding, which suppresses oligomerization (dimer/trimer formation) but requires catalytic activation for sterically hindered alcohols.

Reaction Mechanism

The formation of the carbamate proceeds via a base-catalyzed nucleophilic addition. The base (typically Triethylamine or DBU) activates the alcohol, increasing its nucleophilicity for attack on the central carbon of the isocyanate.

Figure 1: Base-catalyzed nucleophilic addition mechanism. The base deprotonates the alcohol, facilitating attack on the electrophilic carbon of the isocyanate.

Safety & Handling (Critical)

Hazard Class: Isocyanates are potent sensitizers and lachrymators.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves are required. Isocyanates can permeate standard latex.

-

Quenching: Keep a beaker of 10% aqueous ammonium hydroxide or 5% surfactant/water solution ready to neutralize spills.

Experimental Protocol

Reagent Stoichiometry

| Component | Equiv. | Role | Notes |

| Methyl 3-isocyanato-4-methylbenzoate | 1.0 | Limiting Reagent | Dry under vacuum for 1h if stored >1 month. |

| Alcohol (R-OH) | 1.1 - 1.5 | Nucleophile | Use 1.1 eq for primary; 1.5 eq for secondary/tertiary. |

| Triethylamine (TEA) | 0.1 - 0.5 | Catalyst (Mild) | Standard for primary alcohols. |

| DBU | 0.05 | Catalyst (Strong) | Required for sterically hindered or deactivated alcohols. |

| Dichloromethane (DCM) | [0.2 M] | Solvent | Must be Anhydrous. Moisture generates urea impurities. |

Step-by-Step Methodology

Step 1: System Preparation (The "Dry" Standard)

-

Flame-dry or oven-dry a 2-neck round bottom flask.

-

Cool under a stream of dry Nitrogen or Argon.

-

Why: Isocyanates react faster with water than with secondary alcohols. Moisture control is the single biggest factor in yield success.

Step 2: Reactant Solubilization

-

Charge the flask with Methyl 3-isocyanato-4-methylbenzoate (1.0 equiv).

-

Add anhydrous DCM (concentration ~0.2 M relative to isocyanate).

-

Self-Validation Check: The solution should be clear and colorless to pale yellow. Turbidity indicates wet solvent or hydrolyzed starting material.

Step 3: Catalyst & Nucleophile Addition

-

Add the Alcohol (1.1–1.5 equiv).

-

Add the Base Catalyst (TEA or DBU) dropwise at room temperature (25°C).

-

Observation: A mild exotherm is normal. For highly reactive primary alcohols, cool to 0°C before catalyst addition to prevent runaway exotherms.

Step 4: Reaction Monitoring (The "Traffic Light" System) Do not rely solely on TLC. Isocyanates are difficult to visualize and can streak.

-

Method A (Preferred): In-Situ IR Spectroscopy. [1]

-

Method B (Alternative): TLC Stain.

-

Eluent: 30% EtOAc in Hexanes.

-

Stain: Ninhydrin (will not stain isocyanate well) or Anisaldehyde. Look for the emergence of the product spot (lower R_f than isocyanate).

-

Step 5: Workup & Purification

-

Quench: Once NCO is consumed, add 2-3 drops of water or MeOH to quench trace electrophiles (only if NCO peak is gone).

-

Wash: Dilute with DCM, wash with 0.5M HCl (to remove TEA/DBU), then Brine.

-

Dry: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallization from Hexanes/EtOAc is often sufficient due to the crystallinity of the benzoate core. If chromatography is needed, avoid amine-functionalized silica.

Decision Tree & Troubleshooting

Use this workflow to adapt the protocol based on your specific alcohol substrate.

Figure 2: Optimization workflow based on nucleophile steric hindrance.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| White precipitate forms | Moisture ingress (Urea formation) | Ensure reagents are dry. Use molecular sieves in solvent. Filter precipitate (urea is insoluble in DCM). |

| Reaction stalls (NCO peak persists) | Steric hindrance or insufficient base | Switch from TEA to DBU. Heat to 40°C. Add 0.1 eq DMAP. |

| New spot on TLC, but NCO remains | Equilibrium issue or slow kinetics | Increase alcohol equivalents to 1.5. |

| Product is oil instead of solid | Residual solvent or impurities | Triturate with cold pentane or diethyl ether to induce crystallization. |

References

-

Mechanism of Base Catalysis: Satchell, D. P. N., & Satchell, R. S. (1975). Acylation by Ketens and Isocyanates. Chemical Society Reviews. Link

-

Isocyanate Monitoring: BenchChem Technical Support. (2025).[4][5][1][6][7] Managing Isocyanate Reactions: Troubleshooting Moisture and Urea Formation. Link

-

Catalyst Selection: Ren, Y., & Rousseaux, S. A. L. (2018).[8] Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates. Journal of Organic Chemistry. Link

-

IR Characterization: Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Link

-

General Synthesis: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. paint.org [paint.org]

- 4. Base-Catalyzed Pathway Towards Isocyanate Derivatives of Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]

Troubleshooting & Optimization

preventing hydrolysis of methyl 3-isocyanato-4-methylbenzoate during storage

Technical Support Center: Specialty Isocyanate Handling Subject: Storage & Stability Protocol for Methyl 3-isocyanato-4-methylbenzoate Ticket ID: ISO-PROTECT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are dealing with a highly electrophilic aromatic isocyanate. The primary threat to methyl 3-isocyanato-4-methylbenzoate is not thermal decomposition, but moisture-induced hydrolysis . This reaction is autocatalytic in practice: the product of hydrolysis (an amine) reacts faster with the remaining isocyanate than water does, creating an insoluble urea "crust" that compromises sample purity.

This guide provides a self-validating storage system designed to prevent the "Hydrolysis Cascade."

Module 1: The Chemistry of Failure (Why Storage Fails)

To prevent degradation, you must understand the enemy. Isocyanates do not just "go bad"; they actively react with environmental moisture.

The Hydrolysis Cascade:

-

Ingress: Atmospheric moisture enters the container.

-

Activation: Water attacks the isocyanate carbon, forming an unstable carbamic acid.

-

Decarboxylation: Carbamic acid collapses, releasing

(pressure buildup) and forming the corresponding amine (methyl 3-amino-4-methylbenzoate). -

Destruction: The newly formed amine is a better nucleophile than water. It attacks the remaining isocyanate immediately, forming a urea dimer . This is the white solid precipitate you see in degraded samples.

Visualizing the Pathway:

Figure 1: The Hydrolysis Cascade. Note that one molecule of water eventually consumes TWO molecules of isocyanate (one to form the amine, one to react with the amine).

Module 2: The "Inert Fortress" Storage Protocol

Do not rely on the original shipping container once opened. Use this "Double-Wall" containment strategy.

Phase 1: Primary Containment

| Component | Recommendation | Scientific Rationale |

| Vessel | Glass vial with PTFE-lined septum cap | Isocyanates can leach plasticizers from standard plastics. PTFE (Teflon) provides a chemical barrier; the septum allows sampling without opening. |

| Headspace | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid/liquid. Nitrogen ( |

| Seal | Parafilm® + Electrical Tape | Parafilm prevents moisture ingress; electrical tape secures the cap against tension changes in the freezer. |

Phase 2: Secondary Containment (The Desiccator)

Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite™ or molecular sieves).

-

Why: If the freezer seal fails, the secondary jar intercepts the moisture before it reaches the vial.

Phase 3: Thermal Control

-

Temperature: Store at -20°C .

-

Mechanism:[1][2] Low temperature kinetically inhibits the hydrolysis reaction rate.

-

Warning: Do not store in a "frost-free" freezer if possible, as the temperature cycling promotes condensation.

Module 3: Active Handling & Sampling

CRITICAL: 90% of hydrolysis occurs during sampling, not storage.

The "Warm-Up" Rule: Never open a cold isocyanate bottle.

-

Remove the vessel from the freezer.

-

Place it in a desiccator or on the bench.

-

Wait 30-60 minutes until it reaches room temperature.

-

Reason: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent. This water will be trapped inside when you reseal it, destroying the sample from within.

-

Sampling Workflow:

Figure 2: Safe sampling decision tree to prevent moisture introduction.

Module 4: Troubleshooting & FAQs

Q1: I see a white precipitate in my bottle. Can I still use it?

-

Diagnosis: The white solid is the diaryl urea (see Module 1).

-

Solution: You can use the supernatant (liquid) or filter the solid, BUT you must re-titer the solution. The formation of urea consumes isocyanate, meaning your molarity is now lower than calculated.

-

Action: Filter under inert atmosphere (Schlenk frit) or centrifuge. Verify purity via NMR or titration with dibutylamine.

Q2: The cap is stuck. Why?

-

Cause: Isocyanate hydrolysis in the threads of the cap formed polyurea, which acts as a powerful adhesive.

-

Fix: Do not force it; the glass may shatter. Gently heat the neck with a heat gun (low setting) to soften the polymer, or use a strap wrench. If it refuses to move, score the glass neck and snap it open inside a glovebox, then transfer to a new container.

Q3: How do I validate the purity before a critical reaction?

-

The "Amine Test": Dissolve a small aliquot in dry methanol.

-

Observation: It should form the methyl carbamate (urethane).

-

Analysis: Run an LC-MS or NMR. If you see significant amounts of the urea dimer or the amine precursor in the baseline, the batch is degraded.

-

Note: Pure isocyanate will show a clean conversion to the carbamate in methanol.

-

Q4: Can I store it in solution?

-

Answer: Yes, but only in anhydrous, non-nucleophilic solvents (e.g., Toluene, DCM, THF).

-

Constraint: The solvent must be dried over molecular sieves (3Å or 4Å). Avoid nucleophilic solvents like alcohols or amines, which will react instantly.

References

-

Isocyanate Reactivity & Hydrolysis

- Mechanism of Isocyanate Hydrolysis and Urea Form

- Source: Chemical Reviews, "Chemistry of Isocyan

-

Handling Moisture-Sensitive Reagents

- The Manipul

- Source: Shriver & Duerst.

-

Safety Data & Toxicology

- Methyl 4-isocyanatobenzoate (Isomer)

- Source: Merck / Sigma-Aldrich.

-

Urea Removal Techniques

- Purification of Labor

- Source: Armarego & Chai.

Sources

removing triphosgene residues from isocyanate synthesis reactions

A Researcher's Guide to Post-Reaction Purification and Removal of Triphosgene Residues

Welcome to the technical support center for scientists and professionals engaged in isocyanate synthesis. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing residual triphosgene and its byproducts from your reaction mixture. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: After my isocyanate synthesis using triphosgene, my crude product is contaminated with unreacted triphosgene. Why did this happen, and what is the immediate consequence?

A1: Contamination with unreacted triphosgene is a common issue and typically arises from using a stoichiometric excess of the reagent to ensure complete conversion of the starting amine. While this strategy drives the reaction to completion, it leaves the challenge of removing the thermally stable and relatively non-volatile triphosgene from the desired isocyanate product.

The immediate consequence of this contamination is significant interference in subsequent reactions. Triphosgene can react with nucleophiles in your next step, leading to unwanted byproducts and reduced yield of your target molecule. For instance, in a subsequent reaction with an alcohol to form a carbamate, residual triphosgene can also react with the alcohol, complicating the reaction and purification process. Furthermore, the presence of triphosgene can interfere with analytical characterization, particularly in techniques like 13C NMR where it exhibits a characteristic signal.[1]

Q2: I performed an aqueous workup with sodium bicarbonate, but the triphosgene residue remains. Why wasn't this effective?

A2: This is a frequently encountered problem. While an aqueous bicarbonate wash is effective for neutralizing and removing acidic byproducts like hydrogen chloride (which may be present as triethylammonium chloride if a tertiary amine base was used), it is often ineffective for removing triphosgene itself.[1][2]

The limited effectiveness of aqueous workups is due to two main factors:

-

Hydrolytic Stability: Triphosgene is a solid with low solubility in water, and its hydrolysis is kinetically slow in biphasic systems (e.g., dichloromethane and water) at or below room temperature.[2][3] This means it can often survive the workup intact.

-

Isocyanate Reactivity: Isocyanates themselves are susceptible to hydrolysis, which can lead to the formation of an unstable carbamic acid that decarboxylates to form the corresponding amine. This amine can then react with another molecule of isocyanate to form an undesired symmetrical urea byproduct. Therefore, prolonged or aggressive aqueous workups are generally avoided to preserve the isocyanate product.

While some procedures for the synthesis of amino acid ester isocyanates do successfully employ a rapid, cold aqueous bicarbonate workup, its general applicability for removing triphosgene is limited.[4]

Troubleshooting Guide: Removing Triphosgene Residues

This section provides detailed protocols for several methods to remove triphosgene from your crude isocyanate product. The choice of method will depend on the thermal stability and volatility of your target isocyanate.

Method 1: Distillation

Distillation is a primary method for purifying isocyanates, especially when there is a significant boiling point difference between the isocyanate and triphosgene (m.p. 80 °C, b.p. 203-206 °C with decomposition).[5][6]

Causality: This method leverages the difference in volatility between the desired isocyanate and the higher boiling triphosgene. By applying vacuum, the boiling points of both substances are lowered, allowing for the distillation of the more volatile isocyanate at a temperature that minimizes thermal degradation of the product and reduces the risk of triphosgene decomposition into toxic phosgene gas.[7]

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum. For small-scale purifications, a Kugelrohr apparatus is highly effective.[4] Ensure all glassware is flame-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Solvent Removal: If your reaction was performed in a solvent, carefully remove the bulk of the solvent under reduced pressure using a rotary evaporator. It is crucial to have a cold trap and to vent the vacuum pump into a scrubber containing an aqueous solution of a base like sodium hydroxide to trap any volatile phosgene that may form.[3][8]

-

Distillation Conditions:

-

Pressure: Apply a high vacuum (typically in the range of 0.05 to 1 mbar).

-

Temperature: Gradually heat the distillation flask. The distillation temperature will be specific to your isocyanate. The goal is to find a temperature at which your product distills efficiently while leaving the less volatile triphosgene behind in the distillation pot.

-

-

Collection: Collect the purified isocyanate in a receiving flask cooled with an ice bath to ensure efficient condensation.

-

Shutdown and Quenching: After distillation, allow the apparatus to cool completely under inert gas before venting. The residue in the distillation flask, which contains concentrated triphosgene, should be quenched carefully by slowly adding a solution of a nucleophilic amine or aqueous base under vigorous stirring in a fume hood.

Table 1: Comparison of Purification Methods

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Vacuum Distillation | Separation by boiling point | High purity of final product. | Requires thermally stable isocyanate; specialized equipment needed. | Volatile isocyanates with good thermal stability. |

| Catalytic Decomposition | Conversion of triphosgene to phosgene | Milder conditions than purely thermal decomposition. | Requires an additional reagent (catalyst) that may need to be removed. | Non-volatile isocyanates or when distillation is not feasible. |

| Quenching | Chemical destruction of triphosgene | Can be done in situ. | Potential for side reactions with the isocyanate; quencher may need to be removed. | Situations where a slight excess of a quenching agent will not interfere with downstream applications. |

Method 2: Catalytic Decomposition of Triphosgene

For isocyanates that are not amenable to distillation (e.g., high boiling or thermally sensitive compounds), catalytic decomposition of the residual triphosgene into the more volatile phosgene gas is a viable strategy.

Causality: Certain catalysts, such as activated carbon or copper(II) phthalocyanine, can significantly lower the decomposition temperature of triphosgene to phosgene.[1][3] The generated phosgene can then be removed from the reaction mixture as a gas and trapped in a basic scrubber.

Experimental Protocol: Decomposition with Activated Carbon

-

Inert Atmosphere: Ensure the reaction flask containing the crude isocyanate solution is under an inert atmosphere (nitrogen or argon).

-

Addition of Activated Carbon: Add approximately 5 wt% of activated carbon to the reaction mixture.[1]

-

Reaction Conditions: Stir the mixture at room temperature. The activated carbon will catalyze the decomposition of triphosgene to phosgene.[1]

-

Venting and Trapping: The generated phosgene gas must be safely vented. The outlet of the reaction flask should be connected via tubing to a series of two gas washing bottles (bubblers) containing a concentrated solution of sodium hydroxide to scrub the phosgene.

-

Monitoring: The progress of the decomposition can be monitored by taking aliquots of the reaction mixture (after filtering out the activated carbon) and analyzing them by a suitable method (e.g., NMR) to check for the disappearance of the triphosgene signal.

-

Workup: Once the triphosgene has been completely decomposed, the activated carbon can be removed by filtration through a pad of celite. The solvent can then be removed under reduced pressure to yield the purified isocyanate.

Caption: Workflow for the removal of triphosgene via catalytic decomposition.

Verification of Purity: Analytical Methods

After purification, it is essential to verify the absence of triphosgene in your isocyanate product.

Q3: How can I analytically confirm that all triphosgene has been removed?

A3: A combination of spectroscopic and chromatographic methods can be used to confirm the purity of your isocyanate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

13C NMR: Triphosgene has a characteristic signal in the 13C NMR spectrum. Its absence is a strong indicator of successful removal.[1]

-

1H NMR: While triphosgene itself does not have any protons, 1H NMR is crucial for confirming the structure and purity of your desired isocyanate product and for ensuring that no new byproducts were formed during the purification process.[9][10][11]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

This is a highly sensitive method for detecting volatile impurities. A GC-MS analysis of your purified product can confirm the absence of triphosgene and other potential volatile byproducts.[12]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

For less volatile isocyanates, LC-MS is an excellent analytical tool. The isocyanate can be derivatized to a more stable compound (e.g., a urea by reacting with an amine) prior to analysis to improve chromatographic performance and detection.[13][14][15] This method can be used to quantify both the isocyanate product and any potential non-volatile impurities.

-

Caption: Logic diagram for the analytical verification of isocyanate purity.

Safety First: Handling Triphosgene and its Byproducts

Q4: What are the critical safety precautions I must take during the purification process?

A4: Triphosgene and its decomposition product, phosgene, are extremely toxic and must be handled with extreme caution.[16][17]

-

Engineering Controls: All manipulations involving triphosgene, including weighing, reaction setup, and purification, must be conducted in a well-ventilated chemical fume hood.[16][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[16][19]

-

Quenching and Disposal:

-

Never dispose of triphosgene or reaction residues containing triphosgene directly into waste containers.

-

All glassware that has come into contact with triphosgene should be decontaminated by rinsing with a solution of aqueous sodium hydroxide or ammonia.

-

Any off-gassing from the reaction or purification (e.g., from a vacuum pump) must be passed through a basic scrubber.[3]

-

-

Spill Management: In the event of a spill, evacuate the area and consult your institution's safety protocols. Small spills can be neutralized by covering with an absorbent material and then treating with a basic solution.[18][20]

By understanding the chemical principles behind the purification methods and adhering to strict safety protocols, you can successfully and safely obtain high-purity isocyanates for your research and development needs.

References

- Partial ¹H NMR titration of 1 (0.9 ×10⁻² M)

- Triphosgene - Synquest Labs. (URL not available)

- Triphosgene. (URL not available)

- Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Inform

- SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry | University of Toronto. (URL not available)

- Partial ¹H NMR spectra of o‐Pha before (a) and after (b, c) additions...

-

A decade review of triphosgene and its applications in organic reactions - PMC. [Link]

- Workup for isocyante synthesis from triphoagene? : r/Chempros - Reddit. (URL not available)

- Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation - RSC Publishing. (URL not available)

-

Selectively Light-up Detection of Phosgene with an Aggregation-Induced Emission-Based Fluorescent Sensor | ACS Omega. [Link]

- Toward a Generic Model for Phosgene Synthesis Catalysis over Activ

- Using triphosgene safety precautions : r/Chempros - Reddit. (URL not available)

- Triphosgene(32315-10-9) 1H NMR spectrum - ChemicalBook. (URL not available)

- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (URL not available)

-

Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? | Organic Process Research & Development - ACS Publications. [Link]

- General approach to prepare polymers bearing pendant isocyan

- Sciencemadness Discussion Board - Triphosgene Removal - Powered by XMB 1.9.11. (URL not available)

-

Ratiometric Fluorescent Probe for the Detection of Nanomolar Phosgene in Solution and Gaseous Phase: Advancing Crime Detection Applications | Chemical Research in Toxicology - ACS Publications. [Link]

- EP3798208A1 - Method for distillation of isocyanates - Google P

- (PDF)

- Organic Syntheses Procedure. (URL not available)

- Working with Hazardous Chemicals - Organic Syntheses. (URL not available)

- Determination of complex mixtures of airborne isocyanates and amines Part 5.

- Triphosgene quenching : r/Chempros - Reddit. (URL not available)

- (PDF)

-

Benzenepropanoic acid, α-isocyanato-, methyl ester, (S) - Organic Syntheses Procedure. [Link]

- WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google P

-

Isocyanates: Control measures guideline - Canada.ca. [Link]

- A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry - Benchchem. (URL not available)